molecular formula C16H30N4O3S B5620033 N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5620033
M. Wt: 358.5 g/mol
InChI Key: VGOVTCYYSODWGD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex methanesulfonamide derivatives involves multiple steps, including the activation of certain groups, coupling reactions, and the protection/deprotection of functional groups. The methodology may include the formation of sulfonamide bonds, cyclopropyl rings, and diazepan rings through specific chemical reactions (Watanabe et al., 1997). These processes require precise conditions to ensure the correct stereochemistry and yield of the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the spatial arrangement of atoms and electronic configuration, plays a critical role in their chemical behavior and interactions. Studies on similar compounds have shown detailed structural information through crystallography and NMR techniques, highlighting the importance of torsion angles, hydrogen bonding, and molecular conformations (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including rearrangements, cycloadditions, and conjugate additions, influenced by their functional groups and molecular structure. These reactions are pivotal for modifying the compound or introducing new functional groups (Králová et al., 2019). The chemical properties such as reactivity, stability, and solubility are determined by the molecular structure and the presence of specific functional groups.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their characterization and application in various fields. These properties are directly influenced by the molecular structure and interactions within the compound and with solvents (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the behavior of sulfonamide compounds in chemical reactions and biological systems. These properties are influenced by the electronic structure of the molecule and the presence of electron-withdrawing or donating groups (Gataullin et al., 2003).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[2-(4-methyl-1,4-diazepan-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O3S/c1-18-6-3-7-19(9-8-18)12-16(21)20-10-14(13-4-5-13)15(11-20)17-24(2,22)23/h13-15,17H,3-12H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOVTCYYSODWGD-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC(=O)N2CC(C(C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)CC(=O)N2C[C@@H]([C@H](C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-[2-(4-methyl-1,4-diazepan-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide

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